N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form a chlorophenyl compound.
Introduction of the Morpholine Ring: The chlorophenyl intermediate is then reacted with morpholine under specific conditions to introduce the morpholine ring.
Coupling with Methoxybenzamide: The final step involves coupling the morpholinyl intermediate with 3-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chlorophenyl)-2-{[2-(morpholin-4-yl)ethyl]amino}acetamide
- **4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-3-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzamide moiety, in particular, may offer unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-16-6-4-5-15(13-16)20(24)22-14-19(23-9-11-26-12-10-23)17-7-2-3-8-18(17)21/h2-8,13,19H,9-12,14H2,1H3,(H,22,24) |
InChI Key |
KMLNUCIKOVWQCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
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